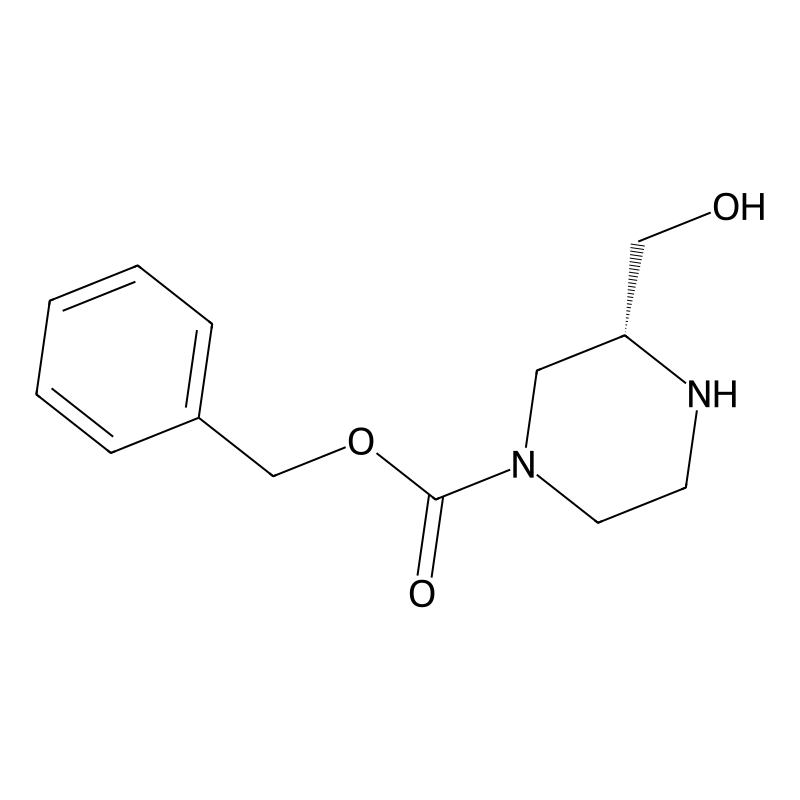benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Potential Role in Modulating Biological Processes:
Cancer Biology
Research suggests the compound might hold promise in cancer research, but the specific mechanisms and potential applications are not yet fully understood [].
Other Areas
Preliminary investigations suggest potential applications in other fields like endocrinology, immunology, and neuroscience, but further research is needed to confirm these possibilities [].
Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a hydroxymethyl group and a benzyl ester. Its molecular formula is C₁₃H₁₈N₂O₃, and it has a molar mass of approximately 250.29 g/mol . This compound is notable for its potential applications in medicinal chemistry and pharmacology, serving as a versatile building block in drug development.
- Esterification: The carboxylic acid group can react with alcohols to form new esters.
- Nucleophilic Substitution: The hydroxymethyl group can be substituted under certain conditions, allowing for the introduction of different functional groups.
- Reduction: The compound can be reduced to yield secondary amines or alcohols, depending on the reaction conditions.
These reactions make benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate a valuable intermediate in organic synthesis.
Research indicates that benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate exhibits various biological activities, particularly in the realm of pharmacology. Its structural similarity to other piperazine derivatives suggests potential interactions with neurotransmitter receptors, making it a candidate for further investigation in:
- Antidepressant Activity: Some studies suggest that compounds with similar structures may influence serotonin receptors.
- Antimicrobial Properties: Preliminary data indicate that this compound may possess antibacterial or antifungal activity.
Further studies are necessary to fully elucidate its biological profile.
The synthesis of benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate typically involves several steps:
- Formation of the Piperazine Ring: This can be achieved through the reaction of 1,2-diamines with carbonyl compounds.
- Hydroxymethylation: The introduction of the hydroxymethyl group may be accomplished via formaldehyde or other suitable reagents.
- Esterification: Finally, benzyl alcohol is reacted with the carboxylic acid derivative to form the ester.
Each step requires careful optimization of reaction conditions to ensure high yields and purity .
Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate has several applications, particularly in:
- Drug Development: Its unique structure allows it to serve as a scaffold for designing new pharmaceuticals.
- Chemical Research: It is used as an intermediate in synthesizing more complex molecules in organic chemistry.
- Biological Studies: Investigating its interactions with biological systems can lead to insights into new therapeutic agents.
Interaction studies involving benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest potential interactions with:
- Serotonin Receptors: Indicating possible antidepressant effects.
- Dopamine Receptors: Suggesting implications for neuropsychiatric disorders.
These interactions warrant further exploration through in vitro and in vivo studies to confirm efficacy and safety profiles .
Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate shares structural similarities with several other compounds, including:
Uniqueness
Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups that allow for diverse reactivity and biological activity. Its potential as a lead compound in drug discovery sets it apart from others listed above.








